Benzoic acid;cyclohepta-3,5-dien-1-ol
Description
Benzoic Acid Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely used as a preservative in food, pharmaceuticals, and cosmetics. Its structure consists of a benzene ring substituted with a carboxylic acid group.
Cyclohepta-3,5-dien-1-ol Cyclohepta-3,5-dien-1-ol (C₇H₁₀O, CAS 1121-63-7) is a cyclic dienol with a seven-membered ring containing conjugated double bonds and a hydroxyl group. Its molecular weight is 110.156 g/mol, and it is identified by identifiers such as NSC 116261 and DTXSID30297481 . Limited data on its applications or reactivity are available in the provided evidence, suggesting it may be a niche compound in organic synthesis.
Properties
CAS No. |
59171-91-4 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
benzoic acid;cyclohepta-3,5-dien-1-ol |
InChI |
InChI=1S/C7H6O2.C7H10O/c8-7(9)6-4-2-1-3-5-6;8-7-5-3-1-2-4-6-7/h1-5H,(H,8,9);1-4,7-8H,5-6H2 |
InChI Key |
FBSGKEAMVIOUQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CCC1O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;cyclohepta-3,5-dien-1-ol can be achieved through several methods. One common approach involves the reaction of benzoic acid with cyclohepta-3,5-dien-1-ol under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of benzoic acid and cyclohepta-3,5-dien-1-ol in the presence of a metal catalyst, such as palladium or platinum. This process allows for the selective reduction of the double bonds in cyclohepta-3,5-dien-1-ol while preserving the carboxylic acid group in benzoic acid.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;cyclohepta-3,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives and cyclohepta-3,5-dien-1-one.
Reduction: Reduction reactions can convert the double bonds in cyclohepta-3,5-dien-1-ol to single bonds, resulting in cycloheptanol derivatives.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions, leading to the formation of substituted benzoic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
Oxidation: Benzoic acid derivatives and cyclohepta-3,5-dien-1-one.
Reduction: Cycloheptanol derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid;cyclohepta-3,5-dien-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid;cyclohepta-3,5-dien-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anti-inflammatory effects could be due to the modulation of inflammatory pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzoic Acid vs. Acetic Acid and Phenol
The provided evidence focuses on extraction efficiency of benzoic acid compared to acetic acid and phenol using emulsion liquid membranes (ELMs). Key findings include:
Key Observations:
- Extraction Dynamics: Benzoic acid and phenol exhibit rapid extraction (>98% within 5 minutes) due to their higher lipophilicity and compatibility with the membrane phase. Acetic acid, being more hydrophilic, requires longer contact times for significant extraction .
- Diffusivity: Despite similar extraction rates, benzoic acid has higher mobility in the membrane phase than phenol, likely due to differences in molecular size and polarity .
- Time Dependency: Acetic acid’s extraction improves with prolonged contact as it converts to a non-transportable form in the inner aqueous droplets, enhancing its retention .
Cyclohepta-3,5-dien-1-ol vs. Structural Analogs
No direct comparisons for cyclohepta-3,5-dien-1-ol are available in the provided evidence. However, based on its structure:
- Cyclic Alcohols: Compared to cyclohexanol (C₆H₁₁OH), cyclohepta-3,5-dien-1-ol’s conjugated diene system may confer higher reactivity in Diels-Alder reactions or acid-catalyzed rearrangements.
- Dienols: Similar to 1,3-cyclohexadienol, the extended conjugation in cyclohepta-3,5-dien-1-ol could influence its stability and redox properties.
Data Gaps : The absence of experimental data in the provided evidence precludes a quantitative comparison. Further studies on solubility, reactivity, and applications are needed.
Research Findings and Implications
- Benzoic Acid : Dominates in ELM extraction due to favorable partitioning (high m) and diffusivity, making it a model compound for wastewater treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
